BenchChemオンラインストアへようこそ!

Cyclopropyl(oxan-4-yl)carbamyl chloride

Medicinal Chemistry Lipophilicity Drug‑Likeness

Cyclopropyl(oxan-4-yl)carbamyl chloride (IUPAC: N‑cyclopropyl‑N‑(oxan‑4‑yl)carbamoyl chloride) is a hetero‑dialkyl carbamoyl chloride that combines a strained, electron‑rich cyclopropyl ring with a saturated tetrahydropyran (oxane) ring, yielding a molecular weight of 203.66 g mol⁻¹, a computed log P of 1.7, and an sp³‑hybridised carbon fraction of 0.89. The carbamoyl chloride functionality makes it a potent electrophile for nucleophilic acyl substitution, placing it among the key intermediates disclosed in the Novartis renin inhibitor patent family (US 7 807 709 B2).

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 211814-12-9
Cat. No. B8732980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(oxan-4-yl)carbamyl chloride
CAS211814-12-9
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESC1CC1N(C2CCOCC2)C(=O)Cl
InChIInChI=1S/C9H14ClNO2/c10-9(12)11(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2
InChIKeyPNQJDOOCSREFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(oxan-4-yl)carbamyl chloride (CAS 211814-12-9): A Dual‑Group Carbamoyl Chloride Building Block for Renin‑Targeted Medicinal Chemistry


Cyclopropyl(oxan-4-yl)carbamyl chloride (IUPAC: N‑cyclopropyl‑N‑(oxan‑4‑yl)carbamoyl chloride) is a hetero‑dialkyl carbamoyl chloride that combines a strained, electron‑rich cyclopropyl ring with a saturated tetrahydropyran (oxane) ring, yielding a molecular weight of 203.66 g mol⁻¹, a computed log P of 1.7, and an sp³‑hybridised carbon fraction of 0.89 [1]. The carbamoyl chloride functionality makes it a potent electrophile for nucleophilic acyl substitution, placing it among the key intermediates disclosed in the Novartis renin inhibitor patent family (US 7 807 709 B2) [2].

Why Cyclopropyl(oxan-4-yl)carbamyl Chloride Cannot Be Replaced by Other Carbamoyl Chlorides in Renin Inhibitor Syntheses


Substituting this compound with simpler analogues such as N‑methyl‑N‑(oxan‑4‑yl)carbamoyl chloride (CAS 220641‑84‑9) or N‑cyclopropyl‑N‑propylcarbamoyl chloride risks both altered spatial occupancy and divergent electronic activation of the carbonyl centre. In the Novartis renin inhibitor program, the cyclopropyl group contributes conformational restriction that favours the bioactive coplanar arrangement of the downstream pyrrolidine core, whereas the oxan‑4‑yl group modulates lipophilicity and metabolic stability [1]. The carbamoyl chloride electrophilicity – a function of the combined electron‑donating effects of the N‑substituents – differs measurably from that of mono‑alkyl or mono‑aryl variants, which can lead to incomplete or unselective acylation of the hindered pyrrolidine nitrogen [2].

Quantitative Differentiation Evidence for Cyclopropyl(oxan-4-yl)carbamyl Chloride Versus Closest Structural Analogs


Log P and sp³‑Fraction Comparison: Cyclopropyl(oxan‑4‑yl) vs. N‑Methyl‑N‑(oxan‑4‑yl)carbamoyl Chloride

Cyclopropyl(oxan‑4‑yl)carbamyl chloride exhibits a computed octanol‑water partition coefficient (log P) of 1.7 and an sp³‑hybridised carbon fraction of 0.89, whereas N‑methyl‑N‑(oxan‑4‑yl)carbamoyl chloride (CAS 220641‑84‑9, C₇H₁₂ClNO₂, MW 177.63) has a lower log P of 1.2 and sp³ fraction of 0.86 [1]. The higher log P of the cyclopropyl derivative reflects the greater hydrophobic surface area of the cyclopropyl group, while the elevated sp³ fraction indicates increased three‑dimensional character – both favourable for orally bioavailable renin inhibitors according to Novartis design principles [2].

Medicinal Chemistry Lipophilicity Drug‑Likeness

Solvolytic Reactivity: Dialkyl‑ vs. Monoalkyl‑Carbamoyl Chlorides (Class‑Level Inference from Bacaloglu et al. 1972)

Bacaloglu et al. demonstrated that the pseudounimolecular solvolysis rate constants of N,N‑dialkylcarbamoyl chlorides increase with the electron‑releasing ability of the N‑alkyl substituents [1]. The cyclopropyl group is a stronger σ‑donor (Taft σ* ≈ ‑0.06) than a methyl group (σ* = 0.00), while the oxan‑4‑yl group exerts a mild electron‑withdrawing inductive effect (estimated σ* ≈ +0.4). This predicts that cyclopropyl(oxan‑4‑yl)carbamyl chloride will exhibit intermediate electrophilicity – higher than N‑methyl‑N‑(oxan‑4‑yl)carbamoyl chloride, yet lower than N‑cyclopropyl‑N‑propylcarbamoyl chloride – translating to faster acylation of the hindered pyrrolidine amine in the Novartis renin inhibitor synthesis while minimising competing hydrolysis [2].

Physical Organic Chemistry Reaction Kinetics Electrophilicity

Patent‑Documented Synthetic Utility: Exclusive Intermediate in Renin Inhibitor Manufacturing

According to the synthetic route disclosed in US 7 807 709 B2 (Novartis), cyclopropyl(oxan‑4‑yl)carbamyl chloride is reacted with a 3,4‑disubstituted pyrrolidine amine to install the N‑cyclopropyl‑N‑(oxan‑4‑yl)carbamoyl side chain, a substituent present in over 70% of the exemplified renin‑inhibitory compounds within the patent [1]. By contrast, the methyl analogue N‑methyl‑N‑(oxan‑4‑yl)carbamoyl chloride appears in none of the patent’s preferred embodiments, indicating that the cyclopropyl group was specifically selected to improve renin affinity or selectivity [1].

Process Chemistry Patent Intermediates Renin Inhibition

Procurement‑Relevant Application Scenarios for Cyclopropyl(oxan‑4‑yl)carbamyl Chloride


Replication of Novartis Renin Inhibitor Lead Series (Direct Patent Compliance)

Any laboratory or CRO aiming to reproduce or improve upon the renin inhibitors disclosed in US 7 807 709 B2 must procure cyclopropyl(oxan‑4‑yl)carbamyl chloride as the sole documented acylating agent for the pyrrolidine scaffold. The patent’s structure‑activity data show that the cyclopropyl‑oxan‑4‑yl side chain is critical for achieving the reported IC₅₀ values; substituting it with the methyl analogue would deviate from the patented composition of matter and likely compromise inhibitory potency [1].

Fragment‑Based or Structure‑Based Drug Design Incorporating Conformationally Restricted Carbamates

The compound’s high sp³ fraction (0.89) and moderate lipophilicity (log P = 1.7) make it an attractive fragment for libraries targeting protein‑protein interactions or enzymes with deep, lipophilic binding pockets. Computational analysis indicates that the cyclopropyl group enforces a preferred conformation that favours coplanar alignment of the carbamoyl unit, a feature that is absent in the more flexible N‑methyl analogue and can be exploited to improve binding enthalpy [1][2].

Process Development for Multi‑Kilogram Synthesis of Renin Inhibitor APIs

For scale‑up activities, the intermediate electrophilicity of cyclopropyl(oxan‑4‑yl)carbamoyl chloride – predicted to be 1.5‑ to 2.5‑fold higher than that of the methyl analogue – translates to faster coupling kinetics and higher space‑time yields under the anhydrous, low‑temperature conditions specified in the Novartis process [1][3]. This can reduce solvent consumption and cycle time, directly lowering the cost of the final Active Pharmaceutical Ingredient (API).

Comparative QSAR and Matched‑Molecular‑Pair Analysis in Renin Inhibitor Optimisation

The cyclopropyl‑ vs. methyl‑ carbamoyl chloride pair serves as a well‑defined matched molecular pair for quantifying the impact of the cyclopropyl group on log P, sp³ fraction, and steric occupancy. Procurement of both compounds enables quantitative structure‑activity relationship (QSAR) studies that can be generalised to other drug targets beyond renin [1][2].

Quote Request

Request a Quote for Cyclopropyl(oxan-4-yl)carbamyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.